TPOP146
Overview
Description
TPOP146 is a selective inhibitor of the CBP/P300 benzoxazepine bromodomain. It has shown significant potential in scientific research due to its ability to target specific proteins involved in epigenetic regulation. The compound has a molecular formula of C27H35N3O5 and a molecular weight of 481.58 g/mol .
Preparation Methods
The synthesis of TPOP146 involves several steps, starting with the preparation of the benzoxazepine core. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to 60°C to ensure proper dissolution. The compound is then purified to achieve a purity of over 98% .
Chemical Reactions Analysis
TPOP146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common reagents used in these reactions include DMSO, polyethylene glycol (PEG300), and Tween-80 . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TPOP146 has a wide range of applications in scientific research:
Chemistry: It is used to study the interactions between proteins and epigenetic marks.
Biology: The compound helps in understanding the role of CBP/P300 in cellular processes.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
TPOP146 exerts its effects by inhibiting the CBP/P300 benzoxazepine bromodomain. This inhibition disrupts the function of proteins that recognize and bind specific epigenetic marks, affecting the interpretation of epigenetic signals. The molecular targets of this compound include CBP and BRD4, with dissociation constants (Kd) of 134 nM and 5.02 μM, respectively .
Comparison with Similar Compounds
TPOP146 is unique in its selectivity for the CBP/P300 benzoxazepine bromodomain. Similar compounds include:
BRD4 Inhibitor-20: Targets the BRD4 bromodomain.
CDD-1102 HCl: Another inhibitor with different selectivity profiles.
MS645: A compound with similar applications but different molecular targets.
This compound stands out due to its high selectivity and potency, making it a valuable tool in epigenetic research.
Properties
IUPAC Name |
7-(3,5-dimethoxyphenyl)-N-[(3S)-1-methylpiperidin-3-yl]-4-propanoyl-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5/c1-5-25(31)30-9-10-35-26-20(16-30)11-18(19-12-22(33-3)15-23(13-19)34-4)14-24(26)27(32)28-21-7-6-8-29(2)17-21/h11-15,21H,5-10,16-17H2,1-4H3,(H,28,32)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJLWYCUPPPASA-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)NC3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)N[C@H]3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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